molecular formula C18H14BrN5O2 B12161338 N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B12161338
M. Wt: 412.2 g/mol
InChI Key: PWLZFVKUYRYCRO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazolone core substituted with a phenyl group at position 2 and an acetamide-linked 4-bromophenyl moiety at position 6.

Properties

Molecular Formula

C18H14BrN5O2

Molecular Weight

412.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C18H14BrN5O2/c19-12-6-8-13(9-7-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26)

InChI Key

PWLZFVKUYRYCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

    • BPTA undergoes several types of reactions:

        Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

        Reduction Reactions: Reduction of the imidazotriazole ring can lead to the formation of related compounds.

        Acetylation Reactions: BPTA’s acetamide group can participate in acylation reactions.

    • Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of BPTA’s effects depends on its specific derivatives.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Table 1: Comparative Structural Features and Analytical Data

    Compound Name & ID Molecular Formula Molecular Weight Key Functional Groups IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis (C/H/N)
    Target Compound C₁₉H₁₅BrN₄O₂ 411.25 Imidazo-triazolone, acetamide, Br Not reported Not reported Not reported
    5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) C₂₂H₁₅BrN₄OS 460.34 Benzoxazole, triazole-thione, Br 3319 (NH), 1212 (C=S) 2.55 (s, CH₃), 6.10–8.01 (m) C: 57.03; H: 3.26; N: 12.09
    2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41) C₂₉H₂₄BrN₇O 598.45 Triazinoindole, pyrazole, Br Not reported Not reported Not reported
    5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4o) C₂₂H₁₅BrN₄O₂ 444.28 Benzoxazole, oxadiazolamine, Br 3384 (NH), 1242 (C=S) 2.47 (s, CH₃), 7.39–8.21 (m) C: 59.08; H: 3.38; N: 12.53

    Key Observations:

    Bromine Position : All compounds feature a para-bromophenyl group, suggesting shared electronic effects (e.g., enhanced lipophilicity and halogen-bonding capacity) .

    Spectral and Analytical Data Trends

    • IR Spectroscopy : The NH stretches (~3319–3384 cm⁻¹) and C=S/C=N peaks (~1212–1611 cm⁻¹) in analogs 6m and 4o highlight hydrogen-bonding and π-conjugation, which are critical for target-ligand interactions .
    • ¹H-NMR : Methyl groups in 6m (δ 2.55) and 4o (δ 2.47) demonstrate similar electronic environments, whereas aromatic proton multiplicity (m, 6.10–8.21 ppm) reflects substituent positioning .
    • Elemental Analysis : Deviations in carbon and nitrogen content (e.g., 6m: 57.03% C vs. 4o: 59.08% C) correlate with heterocycle density and bromine’s molecular weight contribution .

    Biological Activity

    N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

    The compound has the following chemical properties:

    • Molecular Formula : C₁₈H₁₄BrN₅O₂
    • Molecular Weight : 412.2 g/mol
    • CAS Number : 1158211-64-3

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the imidazotriazole core followed by bromination and acetamide formation.

    Antimicrobial Activity

    Research indicates that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains. For instance:

    • A related compound showed inhibition rates of up to 56% against Xanthomonas oryzae at a concentration of 100 μg/mL .

    Anticancer Activity

    This compound has been evaluated for its anticancer potential:

    • In vitro assays revealed that certain derivatives exhibited IC50 values lower than 30 μM against breast cancer cell lines such as MDA-MB-231 and T47D .

    The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The presence of the imidazole ring is believed to play a crucial role in interacting with cellular targets.

    Study 1: Antimicrobial Efficacy

    A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria and fungi. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics. The compound N-(4-bromophenyl)-2-(5-oxo...) was part of this evaluation and showed promising results against Fusarium graminearum and Rhizoctonia solani .

    Study 2: Antitumor Activity

    In another study focusing on antitumor activity, derivatives similar to N-(4-bromophenyl)-2-(5-oxo...) were tested against colon carcinoma HCT116 cells. The results demonstrated significant cytotoxicity with IC50 values ranging from 27.3 μM to 43.4 μM for different derivatives .

    Data Table

    Biological Activity Tested Concentration IC50 (μM) Cell Line/Pathogen
    Antimicrobial100 μg/mL-Xanthomonas oryzae
    Anticancer-<30MDA-MB-231
    Anticancer-27.3 - 43.4HCT116

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, and how do reaction conditions influence yield?

    • Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous imidazo-triazole derivatives are synthesized via cyclization reactions using reagents like 5-bromosalicylaldehyde under reflux with catalytic HCl . Optimizing pH (6.5–7.5) and temperature (70–90°C) is critical to avoid side products like uncyclized intermediates .
    • Key steps :

    Formation of the imidazo-triazole core via [1,2,4]triazole annulation.

    Acetamide coupling using bromophenyl precursors under nucleophilic conditions.

    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Q. How is the structural integrity of this compound validated post-synthesis?

    • Analytical techniques :

    • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the imidazo-triazole ring and acetamide linkage (e.g., δ 2.1–2.3 ppm for CH2_2 in acetamide) .
    • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 480–500) and purity (>95%) .
    • X-ray crystallography : Resolves conformational details of the fused heterocyclic system (e.g., dihedral angles between phenyl and triazole rings) .

    Q. What preliminary biological screening assays are recommended for this compound?

    • In vitro assays :

    • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
    • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

    • Strategy :

    Substituent variation : Replace bromophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .

    Scaffold modification : Introduce sulfonyl or thioether groups at the acetamide position to enhance solubility or metabolic stability .

    • Tools :

    • Molecular docking : Use AutoDock Vina to predict interactions with targets like EGFR (PDB ID: 1M17) .
    • QSAR models : Train on analogs (e.g., triazolo-thiadiazoles) to correlate logP and IC50_{50} .

    Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

    • Case example : If in vitro IC50_{50} values (e.g., 1.2 µM) do not translate to in vivo tumor regression:

    Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS .

    Metabolite identification : Use hepatic microsomes to detect rapid glucuronidation or oxidative degradation .

    Formulation optimization : Encapsulate in PEGylated liposomes to improve tissue penetration .

    Q. What experimental approaches address low solubility in aqueous buffers?

    • Solutions :

    • Co-solvent systems : Use DMSO/PBS (≤5% DMSO) for in vitro assays .
    • Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .
    • Nanoparticle dispersion : Prepare PLGA nanoparticles (100–200 nm) using solvent evaporation .

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